For example, one study describes the synthesis of 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent soluble epoxide hydrolase (sEH) inhibitor. The synthesis involved a multi-step procedure where 4-(trifluoromethoxy)aniline was reacted with triphosgene to obtain the corresponding isocyanate. This intermediate was subsequently reacted with 1-(cyclopropanecarbonyl)piperidin-4-amine to yield the desired product [].
The molecular structure of (4-(Trifluoromethoxy)phenyl)urea derivatives contributes to their biological activity. The trifluoromethoxy group is considered a bioisostere of methoxy and ethoxy groups, often increasing the metabolic stability and lipophilicity of the molecule. This structural feature enhances the compound's ability to cross cellular membranes and reach its target site. Additionally, the urea moiety often participates in hydrogen bonding interactions with the target proteins, contributing to the overall binding affinity [, , ].
P2Y1 Receptor Antagonism: Some derivatives, such as 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea (compound 16 in the referenced study), exhibit potent P2Y1 receptor antagonism []. P2Y1 receptors are involved in platelet aggregation, making their antagonists potential antithrombotic agents with reduced bleeding risks compared to existing therapies.
Other Targets: Research has also explored (4-(Trifluoromethoxy)phenyl)urea derivatives as potential inhibitors for other targets, including p38 kinase [], VEGFR-2 kinase [], and TrkA kinase []. These targets are implicated in various diseases, highlighting the versatility of this chemical scaffold in drug discovery.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2